Cas no 1807080-98-3 (3-Amino-5-chloro-4-(trifluoromethyl)benzyl alcohol)
3-Amino-5-chloro-4-(trifluoromethyl)benzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5-chloro-4-(trifluoromethyl)benzyl alcohol
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- Inchi: 1S/C8H7ClF3NO/c9-5-1-4(3-14)2-6(13)7(5)8(10,11)12/h1-2,14H,3,13H2
- InChI Key: YEUPNKJLCBPOIF-UHFFFAOYSA-N
- SMILES: ClC1=CC(CO)=CC(=C1C(F)(F)F)N
Computed Properties
- Exact Mass: 225.0168260 g/mol
- Monoisotopic Mass: 225.0168260 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.2
- Molecular Weight: 225.59
3-Amino-5-chloro-4-(trifluoromethyl)benzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001024-250mg |
3-Amino-5-chloro-4-(trifluoromethyl)benzyl alcohol |
1807080-98-3 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
| Alichem | A014001024-500mg |
3-Amino-5-chloro-4-(trifluoromethyl)benzyl alcohol |
1807080-98-3 | 97% | 500mg |
831.30 USD | 2021-06-22 | |
| Alichem | A014001024-1g |
3-Amino-5-chloro-4-(trifluoromethyl)benzyl alcohol |
1807080-98-3 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
3-Amino-5-chloro-4-(trifluoromethyl)benzyl alcohol Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-Amino-5-chloro-4-(trifluoromethyl)benzyl alcohol
Professional Introduction to 3-Amino-5-chloro-4-(trifluoromethyl)benzyl alcohol (CAS No. 1807080-98-3)
3-Amino-5-chloro-4-(trifluoromethyl)benzyl alcohol, with the CAS number 1807080-98-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic alcohols and features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both amino and hydroxyl functional groups, combined with the electron-withdrawing effects of the chloro and trifluoromethyl substituents, imparts distinct reactivity and potential biological activity.
The< strong>3-amino group in the molecule serves as a versatile handle for further chemical modifications, enabling the attachment of diverse pharmacophores through amide or urea bond formations. This property is particularly useful in drug discovery efforts, where the introduction of new functional groups can fine-tune the pharmacokinetic and pharmacodynamic profiles of candidate compounds. Additionally, the< strong>5-chloro substituent enhances the electrophilicity of the aromatic ring, facilitating electrophilic aromatic substitution reactions that are crucial for constructing more complex molecular architectures.
The< strong>4-(trifluoromethyl) moiety is another key feature of this compound, contributing to its stability under various reaction conditions while also influencing its electronic properties. Trifluoromethyl groups are well-known for their ability to improve metabolic stability and binding affinity to biological targets, making them a popular choice in medicinal chemistry. In recent years, there has been growing interest in the development of trifluoromethyl-containing drugs due to their demonstrated efficacy in treating a wide range of diseases, including cancer and infectious disorders.
In the context of contemporary pharmaceutical research, 3-amino-5-chloro-4-(trifluoromethyl)benzyl alcohol has been explored as a precursor in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are critical for targeting aberrant signaling pathways involved in cancer progression. The compound's ability to serve as a building block for heterocyclic scaffolds has also been highlighted in several publications. Heterocycles are ubiquitous in biologically active molecules, and their incorporation into drug candidates often enhances both potency and selectivity.
Recent advances in computational chemistry have further underscored the importance of this compound. Molecular modeling studies have revealed that derivatives of 3-amino-5-chloro-4-(trifluoromethyl)benzyl alcohol can effectively interact with specific protein targets through hydrogen bonding and hydrophobic interactions. These insights have guided the design of more optimized analogs with improved pharmacological properties. Moreover, green chemistry principles have been applied to streamline synthetic routes, reducing waste and improving atom economy—a trend that aligns with global efforts to promote sustainable pharmaceutical manufacturing.
The< strong>long-tail keyword "3-amino-5-chloro-4-(trifluoromethyl)benzyl alcohol" encompasses several critical features that define its role as a key intermediate. The amino group provides a site for nucleophilic attack, while the chloro and trifluoromethyl groups influence electronic distribution and reactivity. This combination makes it an attractive candidate for further derivatization, allowing chemists to explore diverse chemical space efficiently. In particular, the trifluoromethyl group has been shown to enhance lipophilicity and metabolic resistance, which are desirable traits for long-acting drugs.
Ongoing research continues to uncover new applications for this compound. For example, its potential use in developing antiviral agents has been investigated due to its ability to modulate viral protease activity. Proteases are essential enzymes for viral replication, and inhibiting their function can effectively halt pathogen spread. Additionally, studies have explored its role in creating metal chelating agents, which are used in treating metal poisoning disorders by sequestering toxic ions such as iron or copper.
The synthesis of 3-amino-5-chloro-4-(trifluoromethyl)benzyl alcohol typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions at specific positions on the benzene ring followed by selective functionalization at other sites. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing the trifluoromethyl group with high regioselectivity. Such methodologies highlight the compound's versatility as a synthetic intermediate.
In conclusion, 3-amino-5-chloro-4-(trifluoromethyl)benzyl alcohol (CAS No.< strong>1807080-98-3) represents a significant asset in modern drug discovery programs. Its unique structural features enable diverse chemical modifications while offering advantages such as improved metabolic stability and enhanced binding affinity. As research progresses, this compound is expected to play an increasingly important role in developing next-generation therapeutics across multiple therapeutic areas. The integration of cutting-edge synthetic techniques and computational tools continues to expand its utility, reinforcing its position as a cornerstone intermediate in medicinal chemistry.
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